molecular formula C12H17BrN2O2 B1293453 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline CAS No. 946786-56-7

5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline

Cat. No.: B1293453
CAS No.: 946786-56-7
M. Wt: 301.18 g/mol
InChI Key: MPMUGFHBJYPPAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline typically involves the following steps:

Chemical Reactions Analysis

5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline can be compared with similar compounds such as:

This compound is unique due to its specific bromine substitution, which imp

Properties

IUPAC Name

5-bromo-2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMUGFHBJYPPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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